molecular formula C10H9F2IO2 B15385262 1-(4-(Difluoromethoxy)-2-iodophenyl)propan-2-one

1-(4-(Difluoromethoxy)-2-iodophenyl)propan-2-one

Cat. No.: B15385262
M. Wt: 326.08 g/mol
InChI Key: UZYXKFMXSFWWEJ-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethoxy)-2-iodophenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a 4-difluoromethoxy-2-iodophenyl group. The iodine atom at the 2-position and the difluoromethoxy group at the 4-position introduce unique electronic and steric effects, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula

C10H9F2IO2

Molecular Weight

326.08 g/mol

IUPAC Name

1-[4-(difluoromethoxy)-2-iodophenyl]propan-2-one

InChI

InChI=1S/C10H9F2IO2/c1-6(14)4-7-2-3-8(5-9(7)13)15-10(11)12/h2-3,5,10H,4H2,1H3

InChI Key

UZYXKFMXSFWWEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)OC(F)F)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly alter molecular weight, polarity, and intermolecular interactions. Key analogs and their properties are summarized below:

Table 1: Comparison of Structural Analogs
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C)
1-(4-(Difluoromethoxy)-2-iodophenyl)propan-2-one 4-(Difluoromethoxy)-2-iodophenyl C₁₀H₉F₂IO₂ 334.08* - -
1-(4-(Difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one 4-(Difluoromethoxy)-2-(trifluoromethyl)phenyl C₁₁H₉F₅O₂ 268.18 1.310±0.06 249.3±40.0
1-(2-(Difluoromethoxy)-6-(trifluoromethyl)phenyl)propan-2-one 2-(Difluoromethoxy)-6-(trifluoromethyl)phenyl C₁₁H₉F₅O₂ 268.18 - -
1-(4-Methoxyphenyl)propan-2-one 4-methoxyphenyl C₁₀H₁₂O₂ 164.20 - -
Acetone None C₃H₆O 58.08 0.784 56

*Hypothetical calculation based on atomic weights.

Key Observations :

  • Molar Mass : The iodine atom in the target compound increases its molar mass (~334 g/mol) compared to trifluoromethyl analogs (~268 g/mol) and methoxy derivatives (~164 g/mol).
  • Boiling Point : Trifluoromethyl analogs (e.g., 249.3°C ) exhibit higher boiling points than acetone (56°C) due to increased molecular weight and halogen-mediated dipole interactions.
  • Density : The trifluoromethyl analog has a density of 1.310 g/cm³ , reflecting the influence of fluorine atoms on packing efficiency.

Reactivity Differences :

  • The iodine substituent enhances susceptibility to nucleophilic aromatic substitution (e.g., Suzuki coupling) compared to fluorine-containing analogs.
  • Difluoromethoxy groups improve metabolic stability over methoxy groups due to resistance to oxidative demethylation .

Spectroscopic Characteristics

Table 2: NMR Chemical Shift Comparisons
Compound Key ¹H NMR Signals (δ, ppm) Reference
1-(4-Methoxyphenyl)propan-2-one - OCH₃: ~3.80
This compound* - OCHF₂: ~6.20 (split due to F coupling) -
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one - Ketone CH₃: ~2.10

*Hypothetical shifts based on analog data.

Insights :

  • The difluoromethoxy group generates distinct split signals in ¹H/¹⁹F NMR due to coupling with fluorine atoms .
  • Iodine’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts compared to methoxy-substituted analogs .

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